3,6-Diiodo-9H-carbazole
Overview
Description
3,6-Diiodo-9H-carbazole is a member of carbazoles . It has a molecular formula of C12H7I2N and a molecular weight of 419.00 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The tricyclic aromatic ring system of this compound is essentially planar . The two iodine atoms are marginally out of plane, with the carbon-iodine bonds angled at 3.9 and 1.1 degrees with respect to the planes of their respective benzene rings .Chemical Reactions Analysis
Carbazole derivatives, including this compound, have been studied for their useful chemical and electronic characteristics . They are known for their good charge carrier injection and transfer characteristics, electroluminescence, and thermally activated delayed fluorescence .Physical and Chemical Properties Analysis
This compound has a molecular weight of 419.00 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 0 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 418.86679 g/mol . The topological polar surface area is 15.8 Ų .Scientific Research Applications
Polymer Chemistry Applications
- Polymer Synthesis : Iraqi and Wataru (2004) explored the synthesis of poly(9-alkyl-9H-carbazole-3,6-diyl)s, using palladium-catalyzed cross-coupling reactions. They examined the effects of different alkyl group substituents and halogen elements on the polymerization process. These polymers were analyzed for their physical properties through spectroscopic, thermal gravimetric, and electrochemical studies (Iraqi & Wataru, 2004).
Structural Chemistry Applications
- Structural and Spectroscopic Studies : Radula-Janik et al. (2016) conducted the first study on the crystal and molecular structure of 3,6-diiodo-9-ethyl-9H-carbazole. They employed experimental X-ray and C chemical shift studies alongside advanced theoretical calculations. This research helped in understanding the changes in ring aromatic character and provided insights into the structure and NMR parameters of the compound (Radula-Janik et al., 2016).
Material Science Applications
Electrochemical Polymers : Oguztürk et al. (2015) synthesized new conjugated polymers based on carbazole and furan units. They investigated the optical and electrochemical properties of these polymers, which showed potential for various applications in material science due to their electrochromic behavior and band gap values (Oguztürk et al., 2015).
Polymer Solar Cells : Lee et al. (2014) synthesized a series of polymers containing various ratios of 3,6-carbazole for use in polymer solar cells. They found that incorporating an appropriate amount of 3,6-carbazole units improved intermolecular charge transport and affected nongeminated recombination in bulk heterojunction-polymer solar cells (Lee et al., 2014).
Organic Chemistry Applications
- Organic Synthesis : Weseliński et al. (2014) developed a catalytic, high-yielding procedure for synthesizing 9H-carbazole-3,6-dicarbonitrile, which can be further hydrolyzed to yield 9H-carbazole-3,6-dicarboxylic acid. These compounds are versatile organic building blocks with potential applications in medicinal and supramolecular chemistry (Weseliński et al., 2014).
Electrophosphorescence in OLEDs : Deng et al. (2013) designed and synthesized small molecular compounds based on carbazole for use as host materials in blue phosphorescent organic light-emitting diodes (PhOLEDs). These materials showcased excellent performance, highlighting the utility of carbazole derivatives in electrophosphorescent applications (Deng et al., 2013).
Synthesis of Antibacterial and Antioxidative Derivatives : Dabrovolskas et al. (2020) synthesized several carbazole derivatives and evaluated their antibacterial and antioxidative activities. Their findings revealed the potential of these derivatives for pharmacological applications (Dabrovolskas et al., 2020).
Characterization of Oxidation Products : Waldau et al. (2009) characterized new oxidation products of 9H-carbazole by using biphenyl-utilizing bacteria. This study provided insights into the metabolic pathways and potential applications of carbazole derivatives in biotransformation processes (Waldau et al., 2009).
Mechanism of Action
Target of Action
3,6-Diiodo-9H-carbazole is primarily used in the field of electronics and photonics . It serves as an intermediate in the production of organic light-emitting diode (OLED) materials. The compound’s primary targets are the electron transport layers in these devices.
Mode of Action
The compound acts as a source of electrons to create exciplexes. Exciplexes are formed when an electron from the this compound molecule is excited to a higher energy level and forms a bond with a molecule in the ground state. This interaction results in the creation of an emitting layer or a host material in fluorescent and phosphorescent OLED devices.
Result of Action
The result of the action of this compound is the creation of exciplexes, which can function as either an emitting layer or a host material in OLED devices. This leads to the production of light in these devices, contributing to their photoconductive and optical properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain the stability of the compound and ensure its efficacy in the creation of OLED devices .
Future Directions
Carbazole-based materials, including 3,6-Diiodo-9H-carbazole, have been studied extensively for their potential applications in the field of lighting and display technologies . They are particularly promising in the development of OLEDs . There is a strong demand to improve the performance and lifetime of these devices for lighting technologies .
Biochemical Analysis
Biochemical Properties
It is known that carbazole derivatives, including 3,6-Diiodo-9H-carbazole, are used to design and synthesize other carbazole derivatives . The presence of iodine atoms in the this compound molecule could potentially influence its interactions with enzymes, proteins, and other biomolecules .
Cellular Effects
Carbazole derivatives are known for their unique optical and electronic properties, high electron-donating ability, and photoconductivity . These properties could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the presence of heavy atoms (Cl and Br) in carbazole derivatives decreases the relative quantum yield of fluorescence and increases phosphorescence . This suggests that this compound could potentially interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that carbazole derivatives have been used in electrophotographic materials , suggesting that this compound could potentially have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Carbazole derivatives are known to be precursors of materials used in electronics and photonics , suggesting that this compound could potentially interact with enzymes or cofactors and affect metabolic flux or metabolite levels.
Transport and Distribution
It is known that carbazole derivatives are used in the production of light-emitting diodes (OLEDs) and sensors , suggesting that this compound could potentially interact with transporters or binding proteins and affect its localization or accumulation.
Subcellular Localization
It is known that carbazole derivatives are used in the production of light-emitting diodes (OLEDs) and sensors , suggesting that this compound could potentially be directed to specific compartments or organelles due to targeting signals or post-translational modifications.
Properties
IUPAC Name |
3,6-diiodo-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7I2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECAOKZHORDWAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C3=C(N2)C=CC(=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7I2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389437 | |
Record name | 3,6-Diiodo-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57103-02-3 | |
Record name | 3,6-Diiodo-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Diiodo-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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